

# LAS195319: A Comparative Analysis of its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS195319 |           |
| Cat. No.:            | B15542463 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**LAS195319** is a potent and selective inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3K $\delta$ ) isoform, a key enzyme in the signaling pathways of immune cells. The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative analysis of the cross-reactivity profile of **LAS195319**, offering a valuable resource for researchers and drug development professionals evaluating its therapeutic potential. Due to the limited publicly available data on **LAS195319**, this guide leverages information on other well-characterized PI3K $\delta$  inhibitors, Idelalisib and Umbralisib, to provide a comparative context.

# **Comparative Selectivity of PI3Kδ Inhibitors**

The selectivity of PI3K inhibitors is typically assessed by determining their inhibitory concentration (IC50) or dissociation constant (Kd) against the target isoform (PI3K $\delta$ ) and other class I PI3K isoforms ( $\alpha$ ,  $\beta$ , and  $\gamma$ ). A higher degree of selectivity is indicated by a significantly lower IC50 or Kd for the target isoform compared to the others.

While specific quantitative data for **LAS195319**'s cross-reactivity against other PI3K isoforms is not publicly available, we can infer its expected profile based on its development as a "selective" inhibitor. For a meaningful comparison, the table below presents the selectivity profiles of two other approved PI3K $\delta$  inhibitors, Idelalisib and Umbralisib.



| Compo<br>und   | Target         | PI3Kα<br>(IC50/K<br>d)              | PI3Kβ<br>(IC50/K<br>d)              | PI3Ky<br>(IC50/K<br>d)         | PI3Kδ<br>(IC50/K<br>d) | Selectiv<br>ity over<br>α/β  | Selectiv<br>ity over<br>Y |
|----------------|----------------|-------------------------------------|-------------------------------------|--------------------------------|------------------------|------------------------------|---------------------------|
| LAS1953<br>19  | РІЗКδ          | Data not<br>available               | Data not available                  | Data not available             | Data not available     | Data not<br>available        | Data not<br>available     |
| Idelalisib     | РІЗКδ          | >1089<br>nM<br>(IC50)               | >664 nM<br>(IC50)                   | 89 nM<br>(IC50)                | 2.5 nM<br>(IC50)       | >435-fold<br>/ >265-<br>fold | 35.6-fold                 |
| Umbralisi<br>b | PI3Kδ,<br>CK1ε | >1500-<br>fold<br>selective<br>(Kd) | >1500-<br>fold<br>selective<br>(Kd) | ~225-fold<br>selective<br>(Kd) | Potent<br>Inhibition   | >1500-<br>fold               | ~225-fold                 |

Data for Idelalisib and Umbralisib is compiled from publicly available sources.[1] The selectivity is presented as a fold-difference in potency against the delta isoform compared to other isoforms.

# **Understanding the PI3K Signaling Pathway**

The PI3K signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3Ks, which include the  $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$  isoforms, are heterodimeric enzymes composed of a catalytic and a regulatory subunit. While the  $\alpha$  and  $\beta$  isoforms are ubiquitously expressed, the  $\delta$  and  $\gamma$  isoforms are predominantly found in hematopoietic cells, making them attractive targets for immunological and hematological disorders.









Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LAS195319: A Comparative Analysis of its Cross-Reactivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542463#cross-reactivity-profile-of-las195319]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com